4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(4-ETHYLPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ETHYLPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Functionalization of the pyrazole ring: Introduction of the ethylphenyl, hydroxyphenyl, and phenylethyl groups through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and controlled reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction might lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological activity: Investigation of its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine
Drug development: Exploration of its pharmacological properties for the development of new therapeutic agents.
Industry
Material science:
Mechanism of Action
The mechanism of action of 4-(4-ETHYLPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-METHYLPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
- 4-(4-ISOPROPYLPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
Uniqueness
The uniqueness of 4-(4-ETHYLPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C27H25N3O2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C27H25N3O2/c1-2-18-12-14-20(15-13-18)26-23-24(21-10-6-7-11-22(21)31)28-29-25(23)27(32)30(26)17-16-19-8-4-3-5-9-19/h3-15,26,31H,2,16-17H2,1H3,(H,28,29) |
InChI Key |
HIKROLMARGZXTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=CC=C4)NN=C3C5=CC=CC=C5O |
Origin of Product |
United States |
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